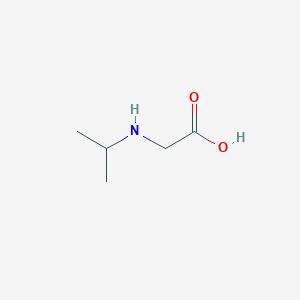

2-(Isopropylamino)acetic acid

描述

Significance of N-Alkylglycines in Chemical Synthesis and Materials Science

N-Alkylglycines, the class of compounds to which 2-(isopropylamino)acetic acid belongs, are of considerable importance in both chemical synthesis and materials science. These modified amino acids are fundamental components in the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. nih.govmdpi.com A key advantage of incorporating N-alkylglycines into peptide chains is the enhanced resistance of the resulting peptidomimetic to enzymatic degradation, a significant hurdle in the therapeutic application of natural peptides. nih.govresearchgate.net This increased stability makes them promising candidates for the development of novel antimicrobial agents and other therapeutics. nih.gov

In the realm of materials science, N-alkylglycines are utilized as monomers for the synthesis of polymers, specifically a class of peptidomimetic polymers known as polypeptoids. acs.orgnih.gov These polymers can exhibit unique properties, such as thermoresponsiveness, making them suitable for applications in areas like drug delivery and tissue engineering. acs.orgmdpi.com The ability to precisely control the structure and functionality of N-alkylglycines allows for the tailoring of the resulting polymer's characteristics to suit specific applications.

Historical Context of this compound in Organic Chemistry

The synthesis of N-alkylated amino acids has been a subject of interest in organic chemistry for over a century. Early methods often involved multiple steps and could be inefficient. A significant development in the synthesis of N-substituted amino acids, including this compound, was detailed in a 1985 patent. This method describes a one-step process involving the reductive condensation of an amino acid with a ketone. google.com

Specifically for the synthesis of this compound, the patented process involves reacting glycine (B1666218) with acetone (B3395972) in the presence of a hydrogenation catalyst, such as palladium on carbon (Pd on C), under elevated temperature and pressure. google.com This direct approach provided a more efficient and scalable method for producing N-isopropylglycine compared to earlier, more complex synthetic routes. The patent highlights the utility of such sterically hindered mono-substituted amino acids in various applications, underscoring the growing interest in these compounds during that period. google.com

Overview of Current Research Trajectories Involving this compound

Current research continues to explore the utility of this compound in diverse areas of chemistry, with a focus on materials science and medicinal chemistry.

A significant area of investigation is the development of novel polymers. Researchers have successfully synthesized and characterized poly(N-isopropyl glycine), a thermoresponsive polypeptoid. This polymer was created through the ring-opening polymerization of the corresponding N-substituted glycine N-carboxyanhydride (NCA). acs.org Studies have shown that poly(N-isopropyl glycine) is water-soluble and exhibits a cloud point temperature between 47 and 58 °C, a property that is dependent on the structural and electronic properties of the side chain. acs.org This thermoresponsive behavior makes it a promising material for smart hydrogels and other stimuli-responsive systems. acs.orgmdpi.com

In the field of medicinal chemistry, this compound is being incorporated into peptidomimetics to develop new therapeutic agents. For instance, it has been included in the structure of antimicrobial peptoids, which are designed to mimic the activity of natural antimicrobial peptides but with enhanced stability. nih.govresearchgate.net The isopropyl group provides a degree of hydrophobicity and steric bulk that can influence the biological activity and selectivity of the resulting peptidomimetic. nih.gov

Furthermore, the steric hindrance provided by the isopropyl group in this compound has been shown to influence the outcomes of chemical reactions. In a study on the diastereoselective synthesis of complex heterocyclic compounds, the use of N-isopropylglycine as a starting material led to a decrease in the yield of the cycloadducts compared to less sterically hindered N-alkylglycines like N-methyl- and N-ethylglycine. mdpi.com This highlights how the specific structure of this compound can be leveraged to control reaction pathways and product distribution in organic synthesis.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | 2-(propan-2-ylamino)acetic acid |

| Synonyms | N-isopropylglycine |

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 117.15 g/mol |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(propan-2-ylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(2)6-3-5(7)8/h4,6H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPOIJKOXBKKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901027 | |

| Record name | NoName_76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Isopropylamino Acetic Acid and Its Precursors

Established Synthetic Pathways to N-Isopropylglycine

Traditional synthetic routes to N-isopropylglycine have been well-documented, primarily involving glycine (B1666218) alkylation and reductive amination strategies. These methods, while effective, often present challenges in terms of yield, selectivity, and environmental impact.

Traditional Glycine Alkylation Approaches

One of the most conventional methods for the synthesis of N-alkylated amino acids is the direct alkylation of glycine. A common approach involves the reaction of a glycine derivative with an alkylating agent. For the synthesis of N-isopropylglycine, this typically involves the reaction of glycine or its ester with an isopropyl halide. However, this method can suffer from issues of over-alkylation, leading to the formation of di- and tri-substituted products, which complicates purification and reduces the yield of the desired mono-alkylated product.

Another traditional approach is the aminolysis of haloacetic acids. Specifically, the reaction of chloroacetic acid with isopropylamine (B41738) can yield N-isopropylglycine. This method is straightforward but may require careful control of reaction conditions to optimize the yield and minimize side reactions. A study on the synthesis of various N-alkylated glycine derivatives reported the preparation of N-isopropylglycinium chloride from chloroacetic acid and aqueous isopropylamine with a yield of 78% mdpi.com.

| Alkylation Method | Reactants | Key Features | Reported Yield (for similar compounds) |

| Direct Alkylation | Glycine/ester + Isopropyl halide | Prone to over-alkylation | Variable, often moderate |

| Alkylation of Glycine Imine (PTC) | Benzophenone (B1666685) imine of glycine ester + Isopropyl halide | Selective mono-alkylation, potential for asymmetry | Up to ~98% for various alkyl halides acs.org |

| Aminolysis of Haloacetic Acid | Chloroacetic acid + Isopropylamine | Direct, requires condition optimization | 78% for N-isopropylglycinium chloride mdpi.com |

Reductive Amination Strategies in 2-(Isopropylamino)acetic Acid Synthesis

Reductive amination is a versatile and widely used method for the synthesis of amines, including N-alkylated amino acids. This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine.

For the synthesis of N-isopropylglycine, this strategy employs glyoxylic acid as the carbonyl precursor and isopropylamine as the amine. The reaction proceeds via the in-situ formation of an imine, which is subsequently reduced to N-isopropylglycine. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing imines in the presence of carbonyl groups.

The reductive amination of glyoxylic acid has been studied for the synthesis of glycine itself, with glycine imine identified as a key intermediate d-nb.infogoogle.comresearchgate.netnih.gov. While the yields for the synthesis of glycine via this photochemical route were low (2-3%), catalytic reductive amination offers a more efficient pathway. A patent describes the production of glycine from glyoxylic acid and ammonia (B1221849) with yields up to 97% using a rhodium hydrogenation catalyst google.com. This highlights the potential for high-yield synthesis of N-alkylated glycines through this pathway, although specific yield data for the reaction with isopropylamine needs further investigation. The process is dependent on various parameters, including pH, temperature, and the choice of catalyst and solvent d-nb.info.

Reductive Amination Strategies in this compound Synthesis

Multi-Step Conversions and Yield Optimization

Optimizing the yield in the synthesis of N-isopropylglycine often involves a multi-step approach where each step is individually optimized. For instance, in the alkylation of glycine imines, the choice of the glycine ester (e.g., tert-butyl vs. ethyl), the phase-transfer catalyst, the solvent system, and the base (e.g., 50% aqueous NaOH) are all critical parameters that can be fine-tuned to maximize the yield and enantioselectivity acs.org.

In reductive amination, optimization involves controlling the pH to favor imine formation, selecting an appropriate reducing agent that is stable under the reaction conditions and selectively reduces the imine, and optimizing the temperature and reaction time. The choice of solvent is also crucial, as it must be compatible with both the imine formation and reduction steps.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance to minimize environmental impact and improve the sustainability of chemical processes. Key areas of focus include the use of environmentally benign reaction systems and the development of innovative catalytic methods.

Solvent-Free and Environmentally Benign Reaction Systems

A major goal of green chemistry is to reduce or eliminate the use of hazardous solvents. This has led to the exploration of solvent-free reaction conditions and the use of more environmentally friendly solvents.

Solvent-Free Synthesis: Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., ball milling), has emerged as a promising solvent-free technique. This method can lead to shorter reaction times, higher yields, and reduced waste compared to traditional solution-phase synthesis beilstein-journals.orgnih.govresearchgate.net. While specific examples of the mechanochemical synthesis of N-isopropylglycine are not detailed in the provided search results, the N-alkylation of imides has been successfully demonstrated using this technique, suggesting its potential applicability beilstein-journals.org.

Environmentally Benign Solvents: When a solvent is necessary, the principles of green chemistry advocate for the use of safer alternatives to traditional volatile organic compounds. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of N-substituted glycine derivatives has been successfully carried out in water, demonstrating the feasibility of this approach nih.gov. Another promising green solvent is 2,2,2-trifluoroethanol (B45653) (TFE), which has been shown to be an excellent solvent for the N-alkylation of amino acids with alcohols nih.gov.

| Green Approach | Description | Potential Advantages |

| Solvent-Free (Mechanochemistry) | Reactions are conducted in a ball mill without bulk solvents. | Reduced solvent waste, potentially faster reactions, different selectivity. |

| Use of Green Solvents | Replacing hazardous organic solvents with water, TFE, etc. | Reduced toxicity and environmental impact, improved safety. |

Catalytic Innovations for Sustainable Production

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and enable the use of more sustainable feedstocks.

Direct N-Alkylation with Alcohols: A significant advancement in the green synthesis of N-alkylated amino acids is the direct catalytic N-alkylation of unprotected amino acids with alcohols. This method is highly atom-economical, producing only water as a byproduct. A study demonstrated the successful mono-N-isopropylation of various amino acids using isopropanol (B130326) as the alkylating agent in the presence of a ruthenium catalyst. The reaction proceeds with high selectivity and excellent retention of stereochemistry nih.govrug.nl. For example, the reaction of alanine (B10760859) with isopropanol in CF3CH2OH at 90°C for 24 hours with 1 mol% of a Ru catalyst yielded the N-isopropyl derivative in quantitative yield nih.gov. This approach represents a significant step towards a more sustainable synthesis of N-isopropylglycine and related compounds.

| Amino Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Alanine | Isopropanol | 1 | CF3CH2OH | 90 | 24 | >99 | nih.gov |

| Valine | Isopropanol | 1 | CF3CH2OH | 90 | 24 | >99 | nih.gov |

| Leucine (B10760876) | Isopropanol | 1 | CF3CH2OH | 90 | 24 | >99 | nih.gov |

| Phenylalanine | Isopropanol | 1 | CF3CH2OH | 90 | 24 | >99 | nih.gov |

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes operate under mild conditions (temperature and pH) in aqueous media, and their high specificity can lead to the production of enantiomerically pure products. Several enzyme classes, such as dehydrogenases and N-methyltransferases, have the potential to be used for the synthesis of N-alkyl-α-amino acids nih.govmanchester.ac.uk. While traditional chemical methods often employ hazardous reagents like pyrophoric metal hydrides or genotoxic alkylating agents, biocatalytic routes provide a greener and cleaner alternative nih.gov. Although specific enzymatic routes for N-isopropylglycine are still an emerging field, the potential for developing such processes is significant.

Phase-Transfer Catalysis (PTC): As mentioned in the context of traditional synthesis, PTC can also be considered a green chemistry technique. It allows for the use of inexpensive and environmentally friendly inorganic bases (like NaOH or K2CO3) instead of organic bases, and can be performed in greener solvents or even under solvent-free conditions beilstein-journals.orgnih.govresearchgate.net. The use of chiral PTCs for the asymmetric synthesis of N-alkylated amino acids further enhances the sustainability of the process by providing a route to enantiomerically pure products, which is crucial for pharmaceutical applications acs.orgaustinpublishinggroup.comresearchgate.netacs.org.

Synthesis of N-Isopropylglycine N-Carboxyanhydrides (NCAs) as Key Monomers

Amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are heterocyclic compounds derived from amino acids. wikipedia.org They serve as crucial monomers for the ring-opening polymerization (ROP) to produce polypeptides, which are synthetic polymers with structures similar to natural proteins. nih.gov The synthesis of N-isopropylglycine N-carboxyanhydride involves the cyclization of the parent amino acid, this compound.

The most widely employed method for this transformation is the "Fuchs-Farthing" method, which involves the direct phosgenation of the unprotected amino acid. mdpi.com This approach is favored for its good yield and for preventing racemization. mdpi.com To enhance safety, the highly toxic gaseous phosgene (B1210022) is often replaced with its liquid alternatives, diphosgene or triphosgene. mdpi.com

Mechanistic Considerations in NCA Formation

The formation of an NCA via the Fuchs-Farthing method proceeds through a distinct mechanism. The process begins with the reaction of the amino group of the amino acid with phosgene (or its equivalent). mdpi.com This step forms an N-carbonyl chloride intermediate. Subsequently, an intramolecular nucleophilic attack by the carboxyl group's oxygen onto the carbonyl carbon of the N-carbonyl chloride occurs. This cyclization step results in the formation of the five-membered NCA ring and the elimination of a molecule of hydrogen chloride (HCl). mdpi.com

The presence of HCl as a byproduct can lead to side reactions; therefore, its removal is critical. mdpi.com This is often achieved by washing the NCA solution or by using hydrochloride scavengers. mdpi.com

Optimization of NCA Precursor Preparation

The quality and yield of the final NCA monomer are highly dependent on the purity of its precursor, this compound. Optimizing the synthesis of this precursor is therefore a critical step. A common synthetic route involves the reductive amination of glyoxylic acid with isopropylamine, often followed by the introduction of a protecting group like tert-butyloxycarbonyl (Boc) if the monomer is intended for specific controlled polymerization techniques. rsc.org

Key parameters that can be optimized during the synthesis of the N-Boc-protected precursor are outlined below.

| Parameter | Objective | Method of Optimization |

| Reactant Stoichiometry | Maximize conversion of the limiting reagent (glyoxylic acid). | Use a molar excess of the amine (isopropylamine) and the reducing agent (NaBH₄) to drive the reaction to completion. rsc.org |

| Solvent System | Ensure solubility of reactants and intermediates; facilitate product isolation. | A mixture of solvents like methanol (B129727) for the reaction and water/dioxane for the protection step can be employed. rsc.org |

| pH Control | Optimize the Boc protection step and facilitate product extraction. | Adjusting the pH to approximately 3 with HCl after the reaction allows for efficient extraction of the product into an organic solvent. rsc.org |

| Purification Method | Achieve high purity of the final precursor. | Recrystallization from a suitable solvent system, such as hexane, is effective for isolating the product as a crystalline solid. rsc.org |

In Situ Generation Strategies for Sensitive Monomers

NCA monomers are sensitive to moisture and impurities, which can initiate premature polymerization or lead to undesired side reactions and chain terminations. nih.govillinois.edu To overcome these challenges, in situ generation and polymerization strategies have been developed. These methods avoid the tedious and often yield-reducing steps of isolating and purifying the highly reactive NCA monomers. nih.gov

Inspired by the efficiency of protein synthesis in complex cellular environments, a bioinspired approach utilizes a water/dichloromethane biphasic system. nih.gov In this setup:

The crude, non-purified NCA monomer is dissolved in an organic solvent (e.g., dichloromethane).

Impurities from the synthesis are extracted into the aqueous phase, effectively purifying the monomer in situ.

Polymerization is initiated by macroinitiators anchored at the interface of the two phases. This localization allows for a very fast polymerization rate that outpaces the competing side reactions induced by water. nih.gov

This strategy streamlines the entire process from the initial amino acid to the final high molecular weight polypeptide, bypassing the need for stringent air- and water-free conditions and complex purification protocols. nih.gov It represents a significant step towards the low-cost, large-scale production of polypeptide-based biomaterials.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Isopropylamino Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Proton (¹H) NMR Analysis for Structural Confirmation and Conformational Studies

Proton NMR (¹H NMR) is the initial and one of the most informative methods for analyzing the structure of 2-(isopropylamino)acetic acid. It provides data on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments within the molecule: the methylene (B1212753) (α-CH₂), the isopropyl methine (CH), and the isopropyl methyl (CH₃) groups. The chemical shift (δ), reported in parts per million (ppm), for each proton is influenced by the electron density of its local environment. The acidic proton of the carboxyl group (-COOH) and the amine proton (-NH-) often appear as broad signals or may exchange with deuterium (B1214612) in solvents like D₂O, sometimes rendering them invisible.

Spin-spin coupling, or J-coupling, results in the splitting of signals into multiplets. This splitting pattern, governed by the n+1 rule, reveals the number of adjacent protons. libretexts.org For instance, the isopropyl methine proton signal is split into a septet by the six equivalent protons of the two methyl groups. Conversely, the signal for the two methyl groups appears as a doublet due to coupling with the single methine proton. docbrown.info The methylene protons, being adjacent to the methine proton of the isopropyl group, would typically appear as a doublet. The coupling constant (J), measured in Hertz (Hz), provides valuable information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them. libretexts.org

Table 1: Typical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH ₃ | ~1.3 | Doublet | ~6.5 |

| -CH - | ~3.4 | Septet | ~6.5 |

| -CH ₂- | ~3.9 | Singlet/Doublet* | - |

| -NH - | Variable (Broad) | Singlet | - |

| -COOH | Variable (Broad) | Singlet | - |

| Multiplicity can vary depending on solvent and pH, which affects the exchange rate of the adjacent NH proton. In cases of rapid exchange, the coupling is averaged to zero, resulting in a singlet. |

The Nuclear Overhauser Effect (NOE) is a phenomenon used to determine the spatial proximity of atoms within a molecule, irrespective of whether they are connected by chemical bonds. youtube.com In a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, cross-peaks are observed between protons that are close to each other in space (typically within 5 Å). youtube.comnih.gov

For this compound, NOESY is instrumental in confirming its three-dimensional structure and preferred conformation. For example, NOE correlations would be expected between the protons of the isopropyl group's methyls and the methine proton. More significantly, observing NOE cross-peaks between the isopropyl methine proton (CH) and the methylene protons (α-CH₂) would provide definitive evidence of their spatial closeness, helping to establish the molecule's conformational preferences around the C-N bond.

The conformation of N-isopropylglycine can be significantly influenced by the solvent environment. nih.gov This is due to the molecule's ability to form both intra- and intermolecular hydrogen bonds via its carboxylic acid and secondary amine groups. In aprotic, non-polar solvents, intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen may be favored, leading to a more compact conformation.

In contrast, in polar, protic solvents like water or methanol (B129727), the molecule's functional groups will preferentially form hydrogen bonds with the solvent molecules. This can disrupt intramolecular interactions and lead to a more extended conformation. These conformational changes are observable in the NMR spectrum through variations in chemical shifts and coupling constants. For instance, a change in the dihedral angle between the methine and methylene protons due to solvent-induced conformational shifts would alter the corresponding ³J coupling constant. nih.gov

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in In a typical proton-decoupled ¹³C NMR spectrum of this compound, each non-equivalent carbon atom gives rise to a single peak, allowing for a direct count of the different carbon environments. libretexts.org

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atom. libretexts.org

The carboxyl carbon (-COOH) is the most deshielded, appearing at the lowest field (highest ppm value, typically 170-185 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms. libretexts.org

The isopropyl methine carbon (-CH-) appears around 50-70 ppm.

The alpha-carbon (-CH₂-) resonates in a similar region.

The isopropyl methyl carbons (-CH₃) are the most shielded, appearing at the highest field (lowest ppm value, typically around 20 ppm).

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Chemical Shift Range (δ, ppm) |

| -C H₃ | 15 - 25 |

| -C H- | 50 - 60 |

| -C H₂- | 45 - 55 |

| -C OOH | 170 - 180 |

Advanced Multi-Dimensional NMR Techniques (e.g., COSY, TOCSY, HMQC, HMBC)

While 1D NMR provides fundamental data, complex structures often require multi-dimensional NMR experiments for complete assignment. iaea.orgipb.pt

COSY (Correlation Spectroscopy) : This 2D experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the isopropyl methine proton (CH) to the isopropyl methyl protons (CH₃), confirming the isopropyl fragment. It would also show a correlation between the NH proton and the adjacent CH methine proton, if the proton exchange rate is slow. youtube.com

TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations beyond direct coupling partners to all protons within a single spin system. wisc.edunih.gov A TOCSY experiment would show correlations between the methyl protons and every other proton in the isopropyl group, clearly identifying all protons belonging to that fragment.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.net An HSQC spectrum of N-isopropylglycine would show a cross-peak linking the methylene proton signals to the methylene carbon signal, the methine proton signal to the methine carbon signal, and the methyl proton signals to the methyl carbon signal. This provides an unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably one of the most powerful tools for structural elucidation, as it reveals correlations between protons and carbons over two or three bonds (²J and ³J couplings). science.govyoutube.com For this compound, HMBC is crucial for connecting the different fragments of the molecule. Key correlations would include:

A cross-peak from the isopropyl methyl protons to the isopropyl methine carbon .

A cross-peak from the isopropyl methine proton to the alpha-carbon of the glycine (B1666218) unit, definitively linking the isopropyl group to the amino acid backbone.

A cross-peak from the methylene protons to the carboxyl carbon , confirming the structure of the glycine portion.

Together, these advanced NMR techniques provide a comprehensive and detailed map of the molecular structure of this compound and its derivatives, leaving no ambiguity in the assignment of its atoms and their connectivity. science.gov

Solid-State Magic Angle Spinning (MAS) NMR Studies

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. For amino acids like this compound, which exist as zwitterions in their crystalline form, solid-state NMR provides detailed information about the local environment of the nuclei. nih.gov

Magic Angle Spinning (MAS) is a crucial technique in solid-state NMR that involves rapidly rotating the sample at an angle of 54.74° with respect to the external magnetic field. emory.edu This spinning averages out anisotropic interactions, such as dipolar coupling and chemical shift anisotropy, which would otherwise lead to broad, featureless spectra. emory.edu For amino acids, MAS at speeds greater than the dipolar linewidth, which can be several kilohertz, is necessary to achieve high-resolution spectra. emory.edu

In the solid state, the nitrogen atom in this compound is part of a rotating -NH2+ group. 14N MAS NMR studies on similar amino acids have shown that it is possible to obtain high-quality spectra, revealing the 14N quadrupole coupling constant (CQ) and its associated asymmetry parameter (ηQ). nih.gov These parameters provide valuable information about the electric field gradient around the nitrogen nucleus and, consequently, the molecular structure and hydrogen bonding network. nih.govosti.gov

Furthermore, 1H MAS NMR can be employed to study the proton environments. Fast MAS is particularly important for 1H NMR to average out strong homonuclear dipolar couplings. osti.govacs.org For instance, in related compounds, restricted motion of amine protons due to strong hydrogen bonding results in broad lineshapes even with fast MAS. osti.gov By analyzing the chemical shifts and relaxation times, insights into the dynamics and intermolecular interactions of this compound can be obtained. osti.gov

The application of MAS NMR to derivatives of this compound would similarly provide detailed structural information. For example, studying solid-state complexes or salts of the compound could reveal changes in the crystal packing and hydrogen bonding patterns upon derivatization.

Isotopic Labeling Strategies for Enhanced NMR Resolution and Dynamics Studies

Isotopic labeling is an indispensable tool in NMR spectroscopy that significantly enhances both sensitivity and resolution, allowing for more detailed structural and dynamic studies of molecules like this compound and its derivatives. sigmaaldrich.com This involves the specific incorporation of NMR-active isotopes such as 13C, 15N, and 2H. nih.gov

Uniform and Selective Labeling:

Uniform Labeling: The simplest approach is to uniformly label the entire molecule with 13C and/or 15N. sigmaaldrich.com This is particularly useful for complex derivatives or when this compound is incorporated into larger biomolecules, as it allows for the application of multidimensional correlation techniques to determine the complete three-dimensional structure. sigmaaldrich.com

Selective Labeling: For larger systems or to simplify complex spectra, selective labeling of specific residue types is employed. nih.govnih.gov This can be achieved by providing a labeled precursor in a growth medium for biosynthetic production or through chemical synthesis. sigmaaldrich.comnih.gov For this compound, this could involve synthesizing the molecule with a 13C-labeled carbonyl group or a 15N-labeled amino group. This targeted labeling reduces spectral overlap and facilitates the assignment of resonances. nih.gov

Isotopes for Dynamics and High Resolution:

Deuterium (2H) Labeling: Deuteration is a powerful strategy to simplify 1H NMR spectra and reduce linewidths by removing the broadening effects of 1H-1H dipolar couplings. nih.gov Site-specific 2H labeling, particularly at the methyl groups of the isopropyl moiety in this compound, can serve as an excellent probe for studying molecular dynamics. sigmaaldrich.com Perdeuteration, combined with uniform 13C and 15N labeling, is a method used to obtain high-resolution spectra of larger molecules. sigmaaldrich.com

Fluorine (19F) Labeling: The 19F nucleus is 100% naturally abundant and highly sensitive in NMR. sigmaaldrich.com Incorporating fluorine into derivatives of this compound can provide a sensitive probe for studying intermolecular interactions and conformational changes. sigmaaldrich.com

Advanced Labeling Strategies:

Reverse Labeling: This technique involves using a uniformly 13C-labeled precursor in combination with a set of unlabeled amino acids. This simplifies the resulting NMR spectra considerably. sigmaaldrich.com

Segmental Isotope Labeling: For very large protein systems incorporating this compound derivatives, segmental labeling can be used. This involves labeling only a specific portion of the molecule, which helps to manage the complexity and overlap of signals in the NMR spectra. utoronto.ca

By employing these isotopic labeling strategies, researchers can overcome challenges of low sensitivity and spectral overlap, enabling detailed investigation of the structure, dynamics, and interactions of this compound and its derivatives at an atomic level. nmr-bio.com

Mass Spectrometry (MS) Applications in Structural Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of this compound and its derivatives by providing highly accurate mass measurements. algimed.com Unlike low-resolution mass spectrometry which measures nominal mass (the integer mass), HRMS can determine the exact mass of an ion with high precision, often to within a few parts per million (ppm). algimed.com

The ability to measure the exact mass allows for the determination of the elemental composition of a molecule. For this compound (C5H11NO2), the theoretical monoisotopic mass is calculated using the mass of the most abundant isotope of each element. algimed.com An HRMS instrument can experimentally measure this mass with high accuracy, and the resulting data can be used to confirm the molecular formula. algimed.com This is particularly valuable when distinguishing between compounds that have the same nominal mass but different elemental compositions.

Modern HRMS instruments, such as Time-of-Flight (ToF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, are capable of achieving the high resolution and mass accuracy required for this type of analysis. nih.govbiorxiv.org For instance, Orbitrap-based mass spectrometers have been specifically designed for sensitive measurements and provide high resolution, which is crucial for resolving isotopic patterns and minimizing adduct formation that can interfere with accurate mass determination. nih.gov

In the context of studying derivatives of this compound, HRMS is indispensable for confirming the successful modification of the parent molecule. By comparing the exact mass of the derivative to its theoretical value, researchers can verify the addition or substitution of functional groups. Furthermore, HRMS is essential for elucidating fragmentation pathways in tandem mass spectrometry (MS/MS) experiments, as the exact masses of the fragment ions can be used to determine their elemental formulas, providing a deeper understanding of the molecule's structure. algimed.com

Electrospray Ionization (ESI-MS) and Adduct Formation

The process involves applying a high voltage to a liquid sample, which generates a fine spray of charged droplets. nih.govyoutube.com As the solvent evaporates from these droplets, the charge density on the surface increases until ions are ejected into the gas phase. nih.govyoutube.com For a zwitterionic compound like this compound, which has both acidic and basic functional groups, ionization can occur through protonation or deprotonation. In positive ion mode, the molecule can readily form a protonated species, [M+H]+.

A common phenomenon in ESI-MS is the formation of adducts, where the analyte molecule associates with other ions present in the solution. iaea.org For this compound, common adducts observed in positive ion mode include the sodium adduct [M+Na]+ and the potassium adduct [M+K]+. rsc.org The formation of these adducts can be influenced by the composition of the mobile phase and the presence of non-volatile salts. iaea.orgrsc.org While sometimes considered a complication, adduct formation can also be used to enhance ionization efficiency and sensitivity. iaea.org For example, the addition of certain amino acids to the solution has been shown to reduce sodium adduction in native ESI-MS of proteins. rsc.org

In negative ion mode, adducts with anions can be formed. nih.gov The stability of these adducts is related to the gas-phase basicity of the anion and the analyte. nih.gov Furthermore, in the presence of solvents like acetonitrile (B52724) (ACN), acetonitrile adducts can form, which in some cases can improve the detection of amino acids. nih.gov Careful control of the ESI source conditions and mobile phase composition is crucial to manage adduct formation and obtain clean, interpretable mass spectra for this compound and its derivatives. nist.gov The use of mobile phase additives like acetic acid has been systematically studied to improve peak shape and ionization efficiency. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, native amino acids like this compound are polar and non-volatile, making them unsuitable for direct GC analysis. sigmaaldrich.commdpi.comnih.gov Therefore, a crucial step for analyzing this compound by GC-MS is chemical derivatization. sigmaaldrich.commdpi.comnih.gov

Derivatization aims to convert the polar functional groups (the carboxylic acid and the secondary amine) into less polar, more volatile, and thermally stable moieties. sigmaaldrich.com This is typically achieved by replacing the active hydrogens on these groups. sigmaaldrich.com A common approach is a two-step derivatization process:

Esterification: The carboxylic acid group is converted to an ester, for example, a methyl ester, by reacting with an alcohol in the presence of an acid catalyst. mdpi.comresearchgate.net

Acylation: The amino group is acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a stable derivative. sigmaaldrich.commdpi.comresearchgate.net

The resulting derivatives, such as the methyl ester-pentafluoropropionic (Me-PFP) or the tert-butyldimethylsilyl (TBDMS) derivatives, are sufficiently volatile and thermally stable for GC separation. sigmaaldrich.commdpi.com For instance, Me-PFP derivatives have been shown to be stable in toluene (B28343) extracts for extended periods, allowing for reliable quantitative analysis. mdpi.comnih.gov

Once the derivatized this compound is introduced into the GC, it is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated derivative then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum contains a molecular ion peak corresponding to the mass of the derivative, as well as a characteristic fragmentation pattern. This fragmentation pattern serves as a "fingerprint" for the identification of the compound. sigmaaldrich.com The use of stable-isotope labeled internal standards, such as deuterated derivatives, can be employed for precise and accurate quantification. mdpi.comnih.gov

| Derivatization Step | Reagent Example | Functional Group Targeted | Resulting Moiety |

| Esterification | Methanol/HCl | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH3) |

| Acylation | Pentafluoropropionic Anhydride (PFPA) | Amino Group (-NH) | Pentafluoropropionyl amide |

| Silylation | MTBSTFA | Amino and Carboxyl Groups | Tert-butyldimethylsilyl (TBDMS) derivative |

Analysis of Fragmentation Pathways and Isomeric Distinctions

The analysis of fragmentation pathways in mass spectrometry provides crucial structural information about this compound and its derivatives. When a molecule is ionized in a mass spectrometer, particularly with a hard ionization technique like electron impact (EI) or through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), it breaks apart into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure. libretexts.org

For an aliphatic amine and carboxylic acid like this compound, several key fragmentation pathways can be predicted. In positive ion mode, alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. libretexts.orgmiamioh.edu This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, this could lead to the loss of the isopropyl group or the carboxymethyl group, resulting in characteristic fragment ions. For carboxylic acids, prominent fragments can arise from the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). libretexts.org The fragmentation of the protonated molecule [M+H]+ often involves the loss of small neutral molecules like water or carbon dioxide. researchgate.net A detailed analysis of these fragmentation pathways, often aided by isotopic labeling studies, can confirm the connectivity of atoms within the molecule. researchgate.net

Mass spectrometry is also a powerful tool for distinguishing between isomers, which are molecules with the same molecular formula but different structural arrangements. nih.govresearchgate.net While this compound itself does not have common structural isomers that are simple amino acids, its derivatives might. More broadly, mass spectrometry techniques have been developed to differentiate between various types of amino acid isomers, such as leucine (B10760876) and isoleucine, or stereoisomers (D/L enantiomers). nih.govacs.orgresearchgate.net

Distinguishing between isomers often requires specific mass spectrometric methods:

Tandem Mass Spectrometry (MS/MS): Different isomers can produce distinct fragmentation patterns upon CID. researchgate.netacs.org By carefully analyzing the relative abundances of the fragment ions, it is often possible to differentiate between isomers. acs.org

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape (collision cross-section) in the gas phase before mass analysis. Isomers often have different shapes and can therefore be separated by ion mobility. acs.org

Metal Complexation: Forming complexes with metal ions can sometimes lead to stereospecific fragmentation patterns in MS/MS, allowing for the differentiation of enantiomers. acs.orgacs.org

Vibrational Spectroscopy (FT-IR, FT-Raman) Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for the characterization of molecular structures. spectroscopyonline.comyoutube.com These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint based on the functional groups present. thermofisher.com While FT-IR measures the absorption of infrared radiation by a sample, FT-Raman spectroscopy measures the inelastic scattering of laser light. thermofisher.com Together, they offer complementary information for a comprehensive vibrational analysis. spectroscopyonline.com

Functional Group Identification and Band Assignments

The vibrational spectrum of this compound, also known as N-isopropylglycine, is characterized by the distinct vibrational modes of its constituent functional groups: the carboxylic acid, the secondary amine, and the isopropyl alkyl group. The assignment of these vibrational bands can be interpreted by comparison with related molecules such as acetic acid and other amino acid derivatives. researchgate.netnih.gov

Key functional groups and their expected vibrational frequencies are:

Carboxylic Acid Group (-COOH): This group gives rise to some of the most characteristic bands in the spectrum. The O-H stretching vibration is typically observed as a very broad and intense band in the FT-IR spectrum, usually in the range of 3300-2500 cm⁻¹. This broadening is a hallmark of strong hydrogen bonding. The carbonyl (C=O) stretching vibration produces a strong, sharp absorption band. In the absence of hydrogen bonding (in a dilute non-polar solvent), this band appears around 1760 cm⁻¹. However, in the solid state or concentrated solutions where carboxylic acid dimers form through hydrogen bonding, this band shifts to a lower frequency, typically appearing in the 1720-1680 cm⁻¹ region. researchgate.net The C-O stretching and O-H in-plane bending vibrations are coupled and appear as two bands in the 1440–1395 cm⁻¹ and 1300–1200 cm⁻¹ regions. The out-of-plane O-H bend is seen as a broad band centered around 920 cm⁻¹.

Secondary Amine Group (-NH-): The N-H stretching vibration for secondary amines typically appears as a single, medium-to-weak band in the 3500-3300 cm⁻¹ region. This band can be broadened and shifted to lower frequencies when the N-H group participates in hydrogen bonding. N-H bending (scissoring) vibrations are found in the 1650-1550 cm⁻¹ range.

Alkyl Groups (Isopropyl and Methylene): The C-H stretching vibrations of the isopropyl and methylene (-CH₂-) groups are observed in the 3000-2850 cm⁻¹ region. researchgate.net C-H bending vibrations for methyl (-CH₃) and methylene groups occur in the 1470-1430 cm⁻¹ and 1385-1365 cm⁻¹ ranges. The characteristic split band for the isopropyl group is expected around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹.

A summary of the expected vibrational band assignments for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum | Intensity |

| O-H Stretch | Carboxylic Acid (H-bonded) | 3300 - 2500 | FT-IR | Strong, Very Broad |

| N-H Stretch | Secondary Amine (H-bonded) | 3400 - 3200 | FT-IR | Medium, Broad |

| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 3000 - 2850 | FT-IR, FT-Raman | Medium to Strong |

| C=O Stretch | Carboxylic Acid (Dimer) | 1720 - 1680 | FT-IR | Strong |

| N-H Bend | Secondary Amine | 1650 - 1550 | FT-IR | Medium to Weak |

| C-H Bend | Alkyl (CH₂, CH₃) | 1470 - 1365 | FT-IR, FT-Raman | Medium |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1300 - 1200 | FT-IR | Medium, Broad |

| O-H Out-of-Plane Bend | Carboxylic Acid (Dimer) | ~920 | FT-IR | Medium, Broad |

Analysis of Hydrogen Bonding Networks

Vibrational spectroscopy is exceptionally sensitive to the presence and nature of hydrogen bonds. researchgate.netmdpi.com In the solid state and in concentrated solutions, this compound is expected to form extensive intermolecular hydrogen bonding networks, which significantly influence its vibrational spectrum. youtube.com

The most prominent effect is observed on the stretching frequencies of the donor groups, namely the O-H of the carboxylic acid and the N-H of the amine. youtube.com The formation of a hydrogen bond weakens the O-H or N-H covalent bond, causing the corresponding stretching vibration to shift to a lower frequency (a "red shift"). The magnitude of this shift correlates with the strength of the hydrogen bond. nih.gov

In the case of this compound, several types of hydrogen bonds can be postulated:

Carboxylic Acid Dimers (O-H···O): Like most carboxylic acids, it is likely to form cyclic dimers in the solid state and in non-polar solvents. researchgate.net This involves two molecules linked by two strong hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of the other. This strong interaction is responsible for the dramatic broadening and red-shifting of the O-H stretching band from ~3500 cm⁻¹ (for a free monomer) to a broad absorption centered around 3000 cm⁻¹. youtube.com It also causes the C=O stretching frequency to decrease significantly.

Amine-Carbonyl/Hydroxyl Interactions (N-H···O): The secondary amine proton can act as a hydrogen bond donor, interacting with the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule. These N-H···O bonds are generally weaker than O-H···O bonds because nitrogen is less electronegative than oxygen. youtube.com This results in a less pronounced, but still detectable, red shift of the N-H stretching band.

Zwitterionic Interactions: In the solid state or in polar solvents, amino acids can exist as zwitterions (H₃N⁺-CHR-COO⁻). For N-isopropylglycine, this would be (CH₃)₂CH-NH₂⁺-CH₂-COO⁻. In this form, the very strong and broad absorptions would be due to the N⁺-H stretching modes (typically 3100-2600 cm⁻¹), while the characteristic C=O stretch would be replaced by asymmetric (~1600-1550 cm⁻¹) and symmetric (~1400 cm⁻¹) stretching vibrations of the carboxylate group (COO⁻).

By analyzing the positions, shapes, and concentration dependence of the O-H, N-H, and C=O bands, vibrational spectroscopy allows for a detailed characterization of the hydrogen-bonding environment within the molecular system. researchgate.netnih.gov

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the 190-800 nm range. uobabylon.edu.iq The absorption of a photon promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital.

For simple, saturated molecules like this compound, significant absorption is not expected in the near-UV and visible regions (λ > 220 nm) because it lacks extensive chromophores such as conjugated π-systems or aromatic rings. libretexts.org The primary electronic transitions possible are:

n → π* (n-to-pi-star) transition: This involves the excitation of an electron from a non-bonding orbital (n), specifically one of the lone pairs on the carbonyl oxygen, to the anti-bonding π* orbital of the C=O double bond. For saturated carboxylic acids and esters, these transitions are typically weak (low molar absorptivity, ε < 100 M⁻¹cm⁻¹) and occur in the 200-220 nm region. libretexts.org In aqueous solutions of acetic acid, for example, an absorption peak attributed to the C=O group is observed around 204 nm. researchgate.net

n → σ* (n-to-sigma-star) transition: An electron from a non-bonding orbital (on the oxygen or nitrogen atoms) can be excited to an anti-bonding σ* orbital. These transitions for amines and alcohols typically occur below 200 nm. libretexts.org

σ → σ* (sigma-to-sigma-star) transition: These transitions involve exciting an electron from a bonding σ orbital to an anti-bonding σ* orbital. They require high energy and thus occur at very short wavelengths (typically < 180 nm), which is outside the range of standard UV-Vis spectrophotometers. uobabylon.edu.iq

Therefore, the UV-Vis spectrum of this compound is predicted to be relatively simple, likely showing only the tail-end of a weak n → π* absorption band above 200 nm. The position and intensity of this peak can be influenced by the solvent. Polar, protic solvents can form hydrogen bonds with the carbonyl oxygen's lone pair, stabilizing the ground state and causing a hypsochromic (blue) shift to a shorter wavelength. libretexts.org The lack of significant absorption in the near-UV or visible spectrum confirms the absence of major conjugated systems in the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.commdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate the electron density distribution and thereby build an atomic model of the molecule, revealing exact bond lengths, bond angles, and torsional angles. rigaku.com

Single-Crystal X-ray Diffraction of this compound Derivatives and Complexes

While the specific crystal structure of this compound may not be widely reported, analysis of its derivatives provides critical insight into its structural behavior. For instance, studies on N-acyl and other complex derivatives of amino acids reveal key structural features. nih.govnih.gov

A single-crystal X-ray diffraction study of a derivative would provide:

Bond Lengths: Accurate measurements of all covalent bonds, such as C-C, C-N, C=O, and C-O. These values can be compared to theoretical models and data from similar compounds to understand electronic effects. For example, in the zwitterionic form, the two C-O bonds of the carboxylate group would be found to have intermediate lengths between a single and a double bond.

Stereochemistry: If a chiral center were present, its absolute configuration could be unambiguously determined.

For example, the crystal structure of N-isopropyl-N-(phenyl)phenyl-glyoxyl-amide, a related amide derivative, was determined, revealing details about the conformation of the isopropyl group and its orientation relative to the amide plane. researchgate.net Similarly, studies on other acetic acid derivatives, like (3-sec-butyl-2,3-dihydroisoquinolin-4-ylidene)acetic acid, show how the solid-state structure is crucial for understanding structure-activity relationships. nih.gov

| Crystal Data Parameter | Information Provided |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | Specifies the position of each atom within the unit cell. |

| Bond Lengths & Angles | Provides the precise geometry of the molecule. |

| Torsion Angles | Defines the conformation of the molecule. |

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how multiple molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. mdpi.com This packing is governed by a variety of intermolecular interactions that stabilize the crystal structure. numberanalytics.comrsc.org

For this compound, the crystal packing would be dominated by a network of hydrogen bonds. researchgate.net The analysis would focus on:

Hydrogen Bonding: Identifying and characterizing all hydrogen bonds within the crystal. This includes mapping the O-H···O interactions forming the carboxylic acid dimers and any N-H···O bonds involving the amine and carbonyl groups. The analysis would quantify the donor-acceptor distances and angles for each bond, providing insight into their relative strengths.

Supramolecular Motifs: The analysis reveals how intermolecular interactions lead to the formation of larger, ordered assemblies or motifs. For example, hydrogen bonds might link molecules into chains, sheets, or three-dimensional networks. rsc.org

Modern crystallographic studies often employ tools like Hirshfeld surface analysis to visualize and quantify these intermolecular contacts. mdpi.comnih.gov This method maps the close contacts between neighboring molecules, providing a detailed picture of all interactions simultaneously and highlighting the most significant ones for crystal stability. rsc.org The study of crystal packing is essential for understanding physical properties of the solid such as solubility, melting point, and morphology. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 Isopropylamino Acetic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-(Isopropylamino)acetic acid, DFT calculations would provide fundamental insights into its properties and reactivity.

Electronic Structure Analysis (HOMO-LUMO, Charge Density Distribution)

This analysis would focus on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Charge density distribution analysis would map the electron density across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is essential for understanding intermolecular interactions and predicting sites of reaction.

No specific HOMO-LUMO energy values or charge density distribution maps for this compound were found in the literature search.

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization calculations would be performed to find the most stable three-dimensional structure of this compound, corresponding to the minimum energy on its potential energy surface. This process yields precise information on bond lengths, bond angles, and dihedral angles.

A conformational energy landscape analysis would explore the different spatial arrangements (conformers) of the molecule that can be adopted through the rotation of single bonds. By calculating the relative energies of these conformers, a landscape can be constructed to identify the most stable conformers and the energy barriers between them. This is particularly relevant for a flexible molecule like this compound, which contains several rotatable bonds.

No published optimized geometry or conformational energy landscape for this compound could be located.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C nuclei) can aid in the interpretation of experimental NMR spectra and confirm the molecular structure.

Similarly, the calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching or bending of bonds, providing a theoretical fingerprint of the molecule.

No theoretically predicted NMR chemical shifts or vibrational frequencies for this compound were available from the performed searches.

Reactivity Indices and Fukui Function Analysis

Fukui function analysis is a local reactivity descriptor that identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This provides a more detailed picture of reactivity than global indices alone.

No studies involving the calculation of reactivity indices or Fukui function analysis for this compound were identified.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation would provide a dynamic picture of this compound's behavior, complementing the static information from DFT calculations.

Conformational Dynamics and Flexibility Studies

MD simulations would be used to explore the conformational dynamics and flexibility of this compound in detail. By simulating the molecule's motion over nanoseconds or longer, researchers can observe transitions between different conformations and understand the flexibility of various parts of the molecule, such as the isopropyl group and the carboxylic acid moiety. This analysis provides insight into how the molecule might adapt its shape in different environments, for instance, when interacting with a biological receptor.

No specific molecular dynamics simulation studies on the conformational dynamics and flexibility of a single this compound molecule were found in the literature search.

Solvent-Solute Interaction Dynamics

The interaction of this compound with solvents is a key determinant of its chemical behavior and reactivity in solution. Computational studies, often employing molecular dynamics (MD) simulations and quantum mechanical calculations, can elucidate the nature of these interactions. While specific computational studies exclusively focused on this compound are not extensively documented, valuable insights can be drawn from theoretical investigations of similar molecules, such as glycine (B1666218) and other N-substituted amino acids.

In aqueous solutions, the carboxylic acid and secondary amine groups of this compound are expected to form hydrogen bonds with water molecules. Computational studies on glycine have shown that water molecules arrange around the amino acid in a way that stabilizes its zwitterionic form. derpharmachemica.com For this compound, the presence of the isopropyl group introduces a hydrophobic element. This alkyl group is likely to influence the local water structure, potentially leading to a clathrate-like arrangement of water molecules around it, which would have thermodynamic implications for its solubility and aggregation.

The reactivity of this compound is also influenced by the solvent. Theoretical calculations on glycine have indicated that the total dipole moment, a measure of reactivity, increases in polar solvents like water. derpharmachemica.com This suggests that this compound would be more reactive in aqueous environments. The interplay between the hydrophilic amino acid backbone and the hydrophobic isopropyl group would lead to complex solvent-solute dynamics, which could be further investigated using advanced computational methods like the polarizable continuum model (PCM) or explicit solvent simulations. derpharmachemica.comresearchgate.net

Table 1: Expected Solvent-Solute Interactions for this compound

| Molecular Moiety | Type of Interaction with Water | Expected Impact |

| Carboxylic Acid (-COOH) | Hydrogen Bonding (donor and acceptor) | Enhanced solubility and stabilization of polar conformers. |

| Secondary Amine (-NH-) | Hydrogen Bonding (donor and acceptor) | Contribution to solubility and potential for proton transfer. |

| Isopropyl Group (-CH(CH₃)₂) | Hydrophobic Interactions | Influence on local water structure, potential for aggregation. |

Investigation of Self-Assembly and Aggregation Phenomena in Aqueous Solutions

The amphiphilic nature of this compound, possessing both hydrophilic (amino acid) and hydrophobic (isopropyl) components, suggests a propensity for self-assembly and aggregation in aqueous solutions. Computational simulations are instrumental in understanding the molecular driving forces behind such phenomena.

Studies on N-substituted glycine derivatives, known as peptoids, have shown that these molecules can self-assemble into various nanostructures. nih.gov The aggregation is driven by a balance of forces, including hydrophobic interactions between the nonpolar side chains and hydrogen bonding involving the backbone. For this compound, hydrophobic interactions between the isopropyl groups would likely be a primary driver for aggregation.

Molecular dynamics simulations of glycine in aqueous solutions have been used to study its aggregation behavior. nih.goved.ac.uk These studies have highlighted the importance of concentration and the presence of impurities in the formation of clusters. nih.goved.ac.uk For this compound, it is anticipated that at sufficient concentrations, the molecules would orient themselves to minimize the contact between the hydrophobic isopropyl groups and water, leading to the formation of micelles or other aggregates. The specific morphology of these aggregates would depend on factors such as concentration, pH, and temperature. nih.gov

Table 2: Factors Influencing Aggregation of this compound in Aqueous Solution

| Factor | Expected Influence on Aggregation |

| Concentration | Higher concentrations are expected to favor self-assembly. |

| pH | pH will affect the protonation state of the amino and carboxyl groups, influencing electrostatic interactions and hydrogen bonding, thereby impacting aggregation. |

| Temperature | Temperature can affect both hydrophobic interactions and hydrogen bonding, leading to changes in aggregation behavior. |

| Ionic Strength | The presence of salts can screen electrostatic interactions and influence the hydration of the molecule, thereby affecting aggregation. |

Analysis of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds can significantly influence the conformation and stability of a molecule. In this compound, there is the potential for an intramolecular hydrogen bond to form between the carboxylic acid proton and the nitrogen atom of the secondary amine.

Quantum chemical calculations are a powerful tool for investigating the presence and strength of such interactions. Conformational analysis of similar molecules can provide insights into the likely geometries of this compound. For instance, studies on deprotonated glycine peptides have revealed the presence of intramolecular hydrogen bonds that define their structures. nih.gov

The formation of an intramolecular hydrogen bond in this compound would result in a cyclic or pseudo-cyclic conformation. The stability of this conformation would be the result of a balance between the stabilizing energy of the hydrogen bond and any steric strain introduced by the ring-like structure. The strength of the hydrogen bond would depend on the distance and angle between the donor (O-H) and acceptor (N) atoms.

Computational studies on acetic acid have shown that its conformational equilibrium is sensitive to the environment. nih.gov Similarly, the presence and strength of an intramolecular hydrogen bond in this compound would likely be influenced by the solvent. In polar, hydrogen-bonding solvents, intermolecular hydrogen bonds with the solvent molecules may compete with and potentially disrupt the intramolecular hydrogen bond.

Table 3: Potential Intramolecular Hydrogen Bond in this compound

| Donor | Acceptor | Resulting Conformation | Expected Influence of Solvent |

| Carboxylic Acid (O-H) | Secondary Amine (N) | Pseudo-cyclic structure | Polar solvents may disrupt the intramolecular bond in favor of intermolecular hydrogen bonds with the solvent. |

Chemical Reactivity and Derivatization Strategies of 2 Isopropylamino Acetic Acid

Reactions Leading to N-Substituted Glycine (B1666218) Derivatives

The secondary amine group of 2-(isopropylamino)acetic acid is a key site for reactions that lead to a diverse range of N-substituted glycine derivatives. These reactions are fundamental in modifying the compound's properties for various applications.

N-Alkylation: The nitrogen atom can be further alkylated to form tertiary amines. Direct N-alkylation of unprotected amino acids with alcohols presents a sustainable method for creating these derivatives. nih.gov This reaction is highly selective and produces water as the only byproduct, simplifying purification. nih.gov For instance, the reaction with isopropanol (B130326) can be facilitated using solvents like trifluoroethanol to overcome solubility issues, leading to quantitative yields of the corresponding N,N-dialkyl amino acid. nih.gov The steric hindrance introduced by the first isopropyl group often ensures that monoalkylation is the predominant outcome. nih.gov

N-Acylation: The amine group readily reacts with acylating agents such as acyl chlorides or anhydrides to form N-acyl derivatives. This reaction is a common strategy for synthesizing N-acyl amino acid surfactants. researchgate.netscielo.br A widely used method for this transformation is the Schotten-Baumann condensation, which involves reacting the amino acid with an acyl chloride in a basic solution. researchgate.net This approach is a primary route for both laboratory and industrial synthesis of these compounds. researchgate.net

Peptide Bond Formation: As an amino acid derivative, this compound can participate in peptide synthesis. The formation of a peptide bond involves the coupling of its amino group with the carboxyl group of another amino acid. bachem.com This process is a cornerstone of peptide chemistry and allows for the incorporation of N-substituted amino acids into peptide chains, which can significantly influence the resulting peptide's conformation and biological activity. bachem.commdpi.com Efficient coupling often requires the use of specific reagents to facilitate the amide bond formation and minimize side reactions like racemization. bachem.com

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| N-Alkylation | Alcohols, Catalysts | Tertiary Amines | Introduces additional alkyl groups, modifying steric and electronic properties. nih.gov |

| N-Acylation | Acyl Chlorides, Anhydrides | N-Acyl Derivatives | Forms the basis for synthesizing surfactants and other functionalized molecules. researchgate.netresearchgate.net |

| Peptide Coupling | Activated Amino Acids, Coupling Reagents | Peptides/Peptoids | Enables incorporation into peptide backbones, influencing structure and function. bachem.commdpi.com |

Cyclization Reactions to Form Heterocyclic Compounds (e.g., Thiazolones)

The bifunctional nature of this compound and its derivatives allows for intramolecular reactions to form various heterocyclic structures. A notable example is the formation of thiazolones. While direct cyclization of this compound itself is not the primary route, its derivatives, particularly N-acyl-N-isopropylglycines, can be key intermediates in the synthesis of such heterocyclic systems.

For instance, N-acyl derivatives can be activated and reacted with a sulfur source to facilitate the formation of a thiazolone ring. This type of cyclization is a common strategy in the synthesis of heterocyclic compounds that have applications in medicinal chemistry and materials science. The specific reaction conditions and the nature of the substituents on the nitrogen and acyl groups will influence the ease of cyclization and the properties of the resulting thiazolone.

Strategies for Analytical Derivatization

To facilitate the detection and quantification of this compound in analytical procedures, various derivatization strategies are employed. These methods aim to introduce a chromophore, a fluorophore, or a group that enhances ionization for more sensitive detection.

Pre-column derivatization involves reacting the analyte with a derivatizing agent before its introduction into the chromatography system. This is a common approach for amino acid analysis.

o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. However, OPA does not directly react with secondary amines like this compound. To analyze secondary amino acids using OPA, they must first be converted to a primary amine, or a different derivatization agent must be used.

Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with both primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives. These derivatives are UV-active, allowing for sensitive detection by HPLC. The reaction proceeds under mild alkaline conditions and is a well-established method for amino acid analysis.

In post-column derivatization, the analyte is first separated by chromatography and then mixed with the derivatizing reagent before it reaches the detector. This technique avoids the potential for multiple derivative products that can sometimes occur with pre-column methods. For amino acids, a common post-column reagent is ninhydrin, which reacts with most primary amino acids to produce a deep purple color (Ruhemann's purple) that can be detected spectrophotometrically. While ninhydrin does react with secondary amines like proline and, by extension, this compound, it typically produces a yellow-orange product with a different absorption maximum, which still allows for its detection.

For mass spectrometry (MS), derivatization can be used to improve the ionization efficiency and fragmentation pattern of an analyte, leading to better sensitivity and structural information. For this compound, derivatization can be aimed at either the amine or the carboxylic acid group.

Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl or ethyl ester) to increase its volatility for gas chromatography-mass spectrometry (GC-MS) analysis. This is often achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com

Acylation: The amine group can be acylated to form an amide. This can improve its chromatographic properties and provide characteristic fragmentation patterns in MS.

| Derivatization Strategy | Target Functional Group | Common Reagents | Detection Method |

| Pre-column | Amine | Phenylisothiocyanate (PITC) | UV/Vis Spectroscopy |

| Post-column | Amine | Ninhydrin | UV/Vis Spectroscopy |

| MS Enhancement | Carboxylic Acid | Alcohols (e.g., Methanol (B129727), Ethanol) | Mass Spectrometry |

| MS Enhancement | Amine | Acylating Agents | Mass Spectrometry |

Functionalization for Polymerization and Other Applications

The ability to functionalize this compound opens up possibilities for its use as a monomer in polymerization reactions, leading to the synthesis of polypeptoids. Polypeptoids are a class of polymers that are isomers of polypeptides, with the side chains attached to the backbone nitrogen atom rather than the α-carbon. nih.gov

N-substituted glycine monomers, such as a derivative of this compound, can be polymerized through the ring-opening polymerization of N-substituted N-carboxyanhydrides (NNCAs) or N-thiocarboxyanhydrides (NNTAs). researchgate.net This method allows for the creation of well-defined polymers with controlled molecular weights and low dispersities. researchgate.net The resulting polypeptoids can have a variety of properties depending on the nature of the N-substituent and can be designed for applications in biomaterials, drug delivery, and other biomedical fields. nih.gov The isopropyl group in this specific case would impart a degree of hydrophobicity to the resulting polymer.

Applications of 2 Isopropylamino Acetic Acid in Advanced Materials and Catalysis

Building Block for Polypeptoid Synthesis

Polypeptoids are a class of synthetic polymers that are structural isomers of peptides. In polypeptoids, the side chain is attached to the backbone nitrogen atom rather than the α-carbon, which results in an achiral, flexible polymer backbone that lacks hydrogen bond donors. nih.gov This structure provides enhanced proteolytic stability and synthetic versatility. nih.govresearchgate.net 2-(Isopropylamino)acetic acid is used as a monomer to create poly(N-isopropylglycine) (PNiPG), a polymer with significant potential in smart materials.

A primary method for synthesizing high molecular weight polypeptoids is the ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NCAs). mdpi.comdcu.ie The monomer used for this process is N-isopropylglycine N-carboxyanhydride (NCA), which is synthesized from this compound. acs.org This polymerization technique allows for the creation of well-defined polypeptoids. acs.org

The ROP of NCAs can proceed through several mechanisms, with the "normal amine mechanism" (NAM) being common when initiated by primary amines. dcu.ie In this process, the initiator amine attacks the C5 carbonyl of the NCA ring, leading to ring opening and the formation of a propagating chain with a terminal amine group that continues the polymerization. mdpi.com The kinetics of this reaction are influenced by the monomer's structure; studies on various N-alkylated NCAs show that electron-donating groups on the nitrogen, such as the isopropyl group, can enhance the rate of polymerization through an inductive effect. rsc.org This effect can counteract the steric hindrance that might otherwise slow the reaction. rsc.org